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Compound of Interest

Compound Name: Nocll

Cat. No.: B561544

These application notes provide a comprehensive overview and a detailed protocol for
performing Chromatin Immunoprecipitation (ChlP) to study the genomic interactions of the
nuclear protein Nocll. Initial database searches suggest that "Nocll" may be a variant name or
misspelling for either NOC1 (Nucleolar Complex Protein 1) or NONO (Non-POU Domain
Containing Octamer Binding). Both are critical nuclear proteins involved in essential cellular
processes. Notably, NOC1 has been identified as a direct target of the MYC transcription factor,
a key regulator of cell growth and proliferation.[1][2][3] This protocol is designed to be broadly
applicable to nuclear proteins of this nature.

Introduction

Chromatin Immunoprecipitation (ChlP) is a powerful technique used to investigate the
interaction between proteins and DNA in the cell's natural context.[4][5] This method allows
researchers to determine the specific genomic locations where a protein of interest, such as
NOC1 or NONO, is bound. The core principle of ChIP involves the use of a specific antibody to
enrich for DNA fragments that are cross-linked to the target protein.[6] Subsequent analysis of
the purified DNA, typically by quantitative PCR (qPCR) or next-generation sequencing (ChlP-
seq), reveals the genomic binding sites.

This protocol outlines a cross-linking ChlP (X-ChIP) procedure, which is suitable for studying
non-histone proteins like transcription factors and nucleolar proteins that may have transient
interactions with DNA.[6]
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Data Presentation

The following table presents hypothetical quantitative data from a ChlIP-gPCR experiment
designed to assess the enrichment of NOC1 at the promoter of a known target gene, compared
to a negative control region where NOC1 is not expected to bind. The data is presented as
"Percent Input,” which represents the amount of immunoprecipitated DNA relative to the total
input chromatin, and "Fold Enrichment,” which indicates the signal over a negative control (e.g.,
IgG immunoprecipitation).

Fold
Target Locus Antibody Cqg (mean) % Input Enrichment
(vs. IgG)
Known Target NOC1-specific
25.5 0.85% 42.5
Gene Promoter Ab
Normal Rabbit
30.2 0.02% 1.0
IgG
Negative Control ~ NOC1-specific
30.0 0.025% 1.25

Region Ab

Normal Rabbit
I9G

30.5 0.02% 1.0

Note: This data is illustrative. Actual results will vary depending on the cell type, antibody
efficacy, and experimental conditions.

Experimental Protocols
General Cross-Linking Chromatin Immunoprecipitation
(ChiP) Protocol

This protocol is a general guideline and may require optimization for specific cell types and
antibodies.

Materials:

e Cell culture medium
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Phosphate-Buffered Saline (PBS), ice-cold

Formaldehyde (37%), molecular biology grade

Glycine solution (1.25 M)

Protease inhibitor cocktail

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Chromatin Shearing Buffer

ChIP-grade antibody against NOC1/NONO

Normal Rabbit IgG (as a negative control)

Protein A/G magnetic beads

Wash Buffers (low salt, high salt, LiCl)

Elution Buffer

RNase A

Proteinase K

DNA purification kit or Phenol:Chloroform:lsoamyl Alcohol

Primers for gPCR analysis

Procedure:

e Cross-linking:

o To cells in culture (~1x107 cells per ChlP), add formaldehyde to a final concentration of

1%.

o Incubate at room temperature for 10 minutes with gentle shaking.[7]
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o Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
o Incubate at room temperature for 5 minutes.

o Wash cells twice with ice-cold PBS.

e Cell Lysis and Chromatin Preparation:

[¢]

Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.

[e]

Incubate on ice for 10 minutes.

[e]

Sonicate the lysate to shear chromatin to an average size of 200-1000 bp. The optimal
sonication conditions must be determined empirically.[6]

[e]

Centrifuge to pellet cell debris and collect the supernatant containing the sheared
chromatin.

e Immunoprecipitation:

o Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at
4°C.

o Reserve a small fraction of the pre-cleared chromatin as "Input" control.

o To the remaining chromatin, add the ChIP-grade NOC1/NONO antibody or Normal Rabbit
19G.

o Incubate overnight at 4°C with rotation.

o Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to
capture the antibody-protein-DNA complexes.[8]

e Washing:

o Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash
buffer, and finally twice with TE buffer.[8] These washes are critical for removing non-
specifically bound chromatin.
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e Elution and Reversal of Cross-links:
o Elute the chromatin from the beads using Elution Buffer.

o Reverse the cross-links by adding NaCl to the eluate and the "Input" sample and
incubating at 65°C for at least 6 hours or overnight.

o DNA Purification:

o Treat the samples with RNase A to remove RNA, followed by Proteinase K to digest
proteins.

o Purify the DNA using a spin column kit or by phenol:chloroform extraction followed by
ethanol precipitation.[7]

e Analysis:
o Quantify the purified DNA.

o Perform gPCR using primers specific to the target genomic regions and negative control
regions.

o Calculate the percent input and fold enrichment over the IgG control.

Mandatory Visualizations
Experimental Workflow
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Chromatin Immunoprecipitation (ChIP) Workflow
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Caption: A flowchart illustrating the key steps of the cross-linking Chromatin
Immunoprecipitation protocol.
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Caption: The signaling pathway illustrating the transcriptional activation of the NOC1 gene by
the MYC oncogene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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